molecular formula C10H9N3O2S B1471806 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid CAS No. 1368448-35-4

2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid

Cat. No.: B1471806
CAS No.: 1368448-35-4
M. Wt: 235.26 g/mol
InChI Key: JQHNRGMXWFGUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

It is suggested that similar compounds may act as inhibitors of certain biochemical processes . The compound’s interaction with its targets could result in changes to these processes, potentially leading to its observed effects.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antioxidant activity . This suggests that the compound may affect pathways related to oxidative stress and free radical scavenging.

Pharmacokinetics

The compound’s degree of lipophilicity, which can impact its ability to diffuse into cells, is a factor that could influence its bioavailability .

Result of Action

Similar compounds have been found to exhibit antioxidant activity , suggesting that this compound may also have the ability to neutralize harmful free radicals at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a dual inhibitor of growth factor receptors, which are essential for cell proliferation and survival . The compound’s interaction with these receptors suggests its potential use in cancer therapy. Additionally, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cell growth, making it a potential candidate for anticancer drugs.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of growth factor receptors can lead to the downregulation of signaling pathways that promote cell proliferation . This can result in reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound’s interaction with DHFR can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to growth factor receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Additionally, the compound inhibits DHFR by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and leads to cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on growth factor receptors and DHFR . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits growth factor receptors and DHFR, leading to reduced cell proliferation and increased apoptosis . At high doses, the compound can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate DNA synthesis and cell proliferation . The compound’s inhibition of DHFR disrupts the folate cycle, leading to reduced production of tetrahydrofolate and subsequent inhibition of DNA synthesis . This disruption can result in cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on growth factor receptors and DHFR . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with growth factor receptors and DHFR . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This precise localization is crucial for the compound’s inhibitory effects on cell proliferation and DNA synthesis.

Properties

IUPAC Name

2-[(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-10(15)5-11-9-4-7(12-6-13-9)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHNRGMXWFGUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.